molecular formula C12H10F2S B13326847 2-(4-(1,1-Difluoroethyl)phenyl)thiophene

2-(4-(1,1-Difluoroethyl)phenyl)thiophene

Cat. No.: B13326847
M. Wt: 224.27 g/mol
InChI Key: XBARGRHPEUYJGI-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)phenyl)thiophene is a specialized chemical scaffold incorporating both a thiophene heterocycle and a difluoroethyl moiety, making it a valuable building block in medicinal chemistry and materials science research. The thiophene ring is a privileged structure in drug discovery, known to improve pharmacokinetic properties and enhance binding affinity through interactions with aromatic residues in enzyme active sites . Thiophene-based compounds have been identified as potent inhibitors of therapeutic targets such as D-amino acid oxidase (DAO), a flavoenzyme of significant interest for its role in neurological disorders . The difluoromethyl (CF2H) group is a critically important bioisostere in modern drug design. Its high electronegativity and ability to act as a hydrogen bond donor allow it to mimic other functional groups like alcohols or thiols, thereby modulating a compound's lipophilicity, metabolic stability, and membrane permeability . This combination of a thiophene ring and fluorinated alkyl chain presents researchers with a versatile intermediate for constructing compounds with potential applications in developing central nervous system (CNS) active agents, enzyme inhibitors, and advanced organic materials .

Properties

Molecular Formula

C12H10F2S

Molecular Weight

224.27 g/mol

IUPAC Name

2-[4-(1,1-difluoroethyl)phenyl]thiophene

InChI

InChI=1S/C12H10F2S/c1-12(13,14)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3

InChI Key

XBARGRHPEUYJGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)(F)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Difluoroethyl)phenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene-based NSAIDs inhibit cyclooxygenase enzymes, reducing inflammation . In organic electronics, the compound’s electronic properties facilitate charge transport in devices like OLEDs and OFETs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-(1,1-Difluoroethyl)phenyl)thiophene with structurally related thiophene derivatives, focusing on substituent effects, properties, and applications.

Compound Molecular Formula Substituents Key Properties/Applications References
2-(4-(1,1-Difluoroethyl)phenyl)thiophene (Target) C₁₂H₉F₂S 4-(1,1-Difluoroethyl)phenyl Hypothesized high lipophilicity, potential use in organic electronics and pharmaceuticals.
2-(4-Fluorophenyl)thiophene C₁₀H₇FS 4-Fluorophenyl Synthesized via Pd-catalyzed coupling (85% yield). Simpler structure with moderate electronic effects.
2-(2,4-Difluorophenyl)thiophene C₁₀H₆F₂S 2,4-Difluorophenyl Used in organic electronics; fluorines enhance electron withdrawal and environmental stability.
2-(Pant-1,3-diynyl)-5-(4-acetoxy-3-hydroxybuta-1-ynyl)-thiophene (Natural Product) C₁₅H₁₄O₃S Alkyne chains, acetoxy, hydroxyl groups Isolated from Pluchea indica; exhibits anti-tumor activity.
2-Amino-N-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₆H₁₆FNOS Fluorophenyl, amino, carboxamide Pharmacological activities (anti-cancer, anti-inflammatory).

Structural and Functional Analysis:

In contrast, natural thiophenes with acetyloxy and hydroxyl groups (e.g., compound 1 from ) prioritize hydrogen bonding and polar interactions, influencing their biological activity .

This could limit π-orbital overlap in materials science applications but improve metabolic stability in pharmaceuticals.

Synthetic Accessibility :

  • 2-(4-Fluorophenyl)thiophene is synthesized via Suzuki coupling with 85% yield , suggesting that similar methods could apply to the target compound. However, the difluoroethyl group may require additional steps, such as fluorination of pre-installed ethyl chains.

Biological Activity: Fluorophenyl-thiophenes (e.g., compound 9 in ) demonstrate anti-tumor activity against human cancer cell lines , while amino-carboxamide derivatives () exhibit broader pharmacological profiles . The target compound’s bioactivity remains speculative but could be explored for similar applications.

Material Science Applications: 2-(2,4-Difluorophenyl)thiophene is utilized in organic electronics due to fluorine’s ability to stabilize charge carriers . The target compound’s difluoroethyl group may further enhance solubility in non-polar solvents, aiding thin-film device fabrication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(1,1-Difluoroethyl)phenyl)thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) to attach the difluoroethylphenyl group to the thiophene core. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and temperature control (60–100°C). For example, analogous arylthiophenes are synthesized via Pd-catalyzed coupling of bromothiophenes with fluorinated arylboronic acids, achieving yields >75% after purification by column chromatography . Optimization may involve adjusting stoichiometry or using microwave-assisted synthesis to reduce reaction time.

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure and purity of 2-(4-(1,1-Difluoroethyl)phenyl)thiophene?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiophene ring protons resonate at δ 6.8–7.2 ppm, while the difluoroethyl group shows characteristic splitting patterns (e.g., CF₂CH₃ as a triplet in ¹⁹F NMR). Aromatic protons on the phenyl ring appear as a doublet due to fluorine coupling .
  • FT-IR : Stretching vibrations for C-F bonds (1050–1250 cm⁻¹) and thiophene C-S bonds (∼690 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 252.05 (C₁₂H₁₀F₂S).

Advanced Research Questions

Q. How does the electron-withdrawing 1,1-difluoroethyl group influence the electronic properties of the thiophene ring, and what computational methods validate these effects?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the difluoroethyl group lowers the HOMO-LUMO gap by ~0.3 eV compared to non-fluorinated analogs, enhancing charge transport in conjugated systems. Frontier molecular orbital analysis shows localization of electron density on the thiophene sulfur, critical for applications in organic electronics . Experimental validation via cyclic voltammetry (CV) confirms a reduction potential shift of +0.15 V, aligning with computational predictions.

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated thiophene derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). A meta-analysis approach is recommended:

  • Standardized Assays : Use consistent models (e.g., MIC values for antimicrobial activity in E. coli or S. aureus).
  • Docking Studies : Compare binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. For example, fluorinated thiophenes show higher binding scores (−9.2 kcal/mol) than non-fluorinated analogs due to hydrophobic interactions .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies, ensuring p < 0.05 for significance.

Q. What strategies are effective for incorporating 2-(4-(1,1-Difluoroethyl)phenyl)thiophene into low-bandgap polymers for organic photovoltaics?

  • Methodological Answer : Co-polymerization with electron-rich monomers (e.g., 3-hexylthiophene) via Stille coupling reduces the bandgap to ~1.8 eV. UV-Vis-NIR spectroscopy shows absorption edges at 700 nm, while grazing-incidence XRD confirms π-π stacking (d-spacing ~3.6 Å), critical for charge mobility. Device fabrication with PCBM as an acceptor achieves PCEs of 6.2% under AM 1.5G illumination .

Q. What analytical methods are critical for detecting environmental degradation products of 2-(4-(1,1-Difluoroethyl)phenyl)thiophene?

  • Methodological Answer :

  • LC-MS/MS : Identifies hydroxylated metabolites (e.g., m/z 268.06 [M+H]⁺) in soil or water samples.
  • GC-ECD : Quantifies fluoride ions released during hydrolysis (LOD: 0.1 ppm).
  • Degradation Pathways : Photolysis under UV light (254 nm) produces sulfoxides, confirmed by ¹⁹F NMR chemical shift changes from −120 ppm to −115 ppm .

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